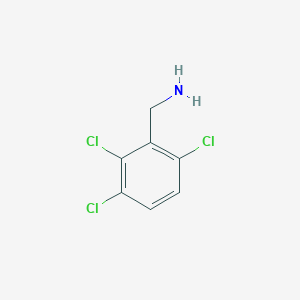

(2,3,6-Trichlorophenyl)methanamine

Description

(2,3,6-Trichlorophenyl)methanamine (CAS: 4960-49-0) is a chlorinated aromatic amine with the molecular formula C₇H₆Cl₃N and a molar mass of 208.5 g/mol. It features a methanamine (-CH₂NH₂) group attached to a phenyl ring substituted with chlorine atoms at the 2, 3, and 6 positions. This compound is primarily used in research settings, particularly in medicinal chemistry and pesticide development, due to its structural rigidity and electron-withdrawing chlorine substituents .

Properties

CAS No. |

4960-49-0 |

|---|---|

Molecular Formula |

C7H6Cl3N |

Molecular Weight |

210.5 g/mol |

IUPAC Name |

(2,3,6-trichlorophenyl)methanamine |

InChI |

InChI=1S/C7H6Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 |

InChI Key |

BQTDSTACPKSLCW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Cl)CN)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

1-(2,3,6-Trichlorophenyl)ethan-1-amine

- CAS : 1337243-83-0

- Molecular Formula : C₈H₈Cl₃N

- Molar Mass : 224.51 g/mol

- Key Differences: Replaces the methylamine (-CH₂NH₂) group with an ethylamine (-CH(NH₂)CH₃) chain. However, steric hindrance from the ethyl group may reduce binding affinity in biological systems .

2,4,6-Trichlorophenyl Derivatives

- Example: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS: 67747-01-7)

- Molecular Formula: C₁₁H₁₃Cl₃NO

- Key Differences : The 2,4,6-trichloro substitution pattern creates a symmetrical structure, which may improve crystallinity and thermal stability. However, the lack of a vicinal hydrogen (as seen in 2,3,6-substituted derivatives) reduces susceptibility to oxidative metabolism, as observed in studies on polychlorinated biphenyls (PCBs) .

Halogenation Variations

Fluorinated Analogs

- Example: 2,3,6-Trifluoroaniline hydrochloride

- Molecular Formula : C₆H₅ClF₃N

- This impacts pharmacokinetic profiles .

Functional Group Modifications

(2,4,6-Trimethoxyphenyl)methanamine

- CAS : 77648-20-5

- Molecular Formula: C₁₀H₁₅NO₃

- Key Differences : Methoxy (-OCH₃) groups replace chlorines, converting the compound from electron-deficient to electron-rich. This increases solubility in polar solvents but reduces oxidative stability. Safety data indicate moderate toxicity (H302, H315, H318, H335), suggesting differences in hazard profiles compared to chlorinated analogs .

Complex Aryl Substitutions

- Example: [3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(2-thienylmethyl)amine (CAS: 880805-17-4)

- Molecular Formula : C₁₆H₁₇ClN₂O₂S

- Key Differences: Incorporation of a thiophene ring introduces π-π stacking capabilities, which may enhance interactions with aromatic amino acids in target proteins. Ethoxy and methoxy groups further modulate solubility and metabolic pathways .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The 2,3,6-trichloro substitution pattern impedes metabolic conversion to methyl sulfones in plants, as seen in PCB studies . This suggests similar resistance in (2,3,6-Trichlorophenyl)methanamine, making it a candidate for long-acting agrochemicals.

- Toxicity Profiles : Chlorinated analogs generally exhibit higher toxicity than methoxy-substituted derivatives due to reactive chlorine atoms, which can form toxic intermediates during degradation .

- Structural Flexibility : Ethylamine side chains (e.g., 1-(2,3,6-Trichlorophenyl)ethan-1-amine) may improve bioavailability but require optimization to mitigate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.